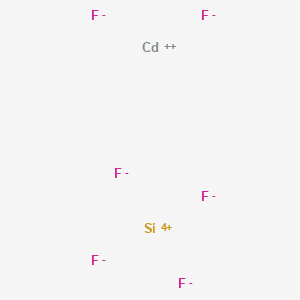

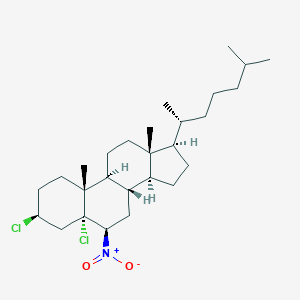

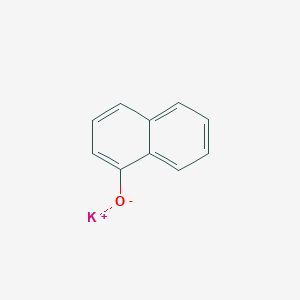

![molecular formula C35H57NO2 B107937 2-氨基-2-[2-[4-辛基-3-[2-(4-辛基苯基)乙基]苯基]乙基]丙烷-1,3-二醇 CAS No. 851039-24-2](/img/structure/B107937.png)

2-氨基-2-[2-[4-辛基-3-[2-(4-辛基苯基)乙基]苯基]乙基]丙烷-1,3-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

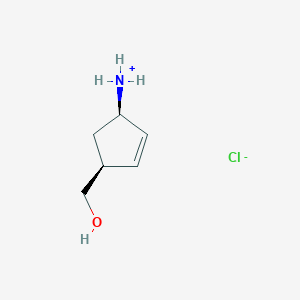

“2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol” is also known as Fingolimod Hydrochloride . It is a sphingosine-1-phosphate receptor modulator being developed for multiple sclerosis and prevention of solid organ transplant rejection .

Synthesis Analysis

The synthesis of “2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol” involves several steps. The process starts with the conversion of 2-(Acetylamino)-2-(2-(4-octylphenyl)ethyl)propanedioic acid diethyl ester to N-(l,l-bis hydroxymethyl-3-(4-octyl phenyl)-propyl)-acetamide, followed by the conversion of this compound to 2-Acetamido-2-(4-octylphenethyl) propane-1,3-diyl diacetate. The final step is the hydrolysis of this compound to obtain the desired product .Molecular Structure Analysis

The molecular structure of “2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol” is represented by the empirical formula C19H33NO2·HCl .Chemical Reactions Analysis

The drug is phosphorylated in vivo by sphingosine kinase 2 to its bioactive form, FTY720-P .Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol” is 343.93 .科学研究应用

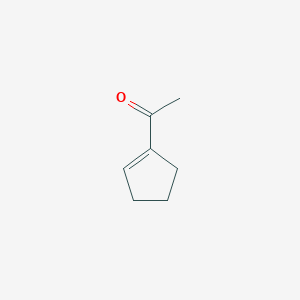

Structural Analog of Sphingosine

This compound is a structural analog of sphingosine . Sphingosine is a type of lipid that plays a crucial role in cellular processes such as differentiation, proliferation, and apoptosis. By mimicking the structure of sphingosine, this compound can potentially interact with the same cellular components and influence these processes .

Substrate for Sphingosine Kinase

It also acts as a substrate for sphingosine kinase . This enzyme is responsible for the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a signaling molecule involved in various cellular functions such as cell growth, survival, and migration .

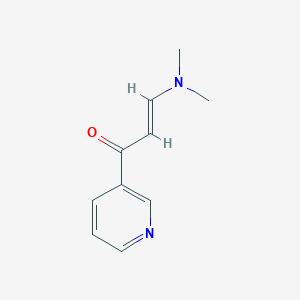

Agonist for S1P Receptors

The phosphorylated form of this compound acts as a potent agonist at four of the sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5) . By activating these receptors, it can influence a variety of physiological processes regulated by S1P signaling .

Immune Modulator

This compound is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs . This makes it a potential therapeutic agent for preventing transplant rejection .

Potential Therapy for Multiple Sclerosis

Recent studies suggest that this compound can effectively treat several autoimmune diseases . A recently completed Phase II clinical trial highlighted it as a potential therapy for relapsing-remitting multiple sclerosis .

Enhances Activity of Specific Transporters

It enhances the activity of the sphingosine transporter Abcb1 and the leukotriene C4 transporter Abcc1 . These transporters play key roles in the transport of various substances across the cell membrane .

Inhibits Cytosolic Phospholipase A2 Activity

This compound inhibits cytosolic phospholipase A2 activity . This enzyme is involved in the release of arachidonic acid, a precursor of various inflammatory mediators .

Material Synthesis and Surface Coatings

This compound has diverse applications in scientific research, including studying material synthesis and surface coatings. Its unique properties make it an ideal candidate for these applications.

未来方向

作用机制

Target of Action

The primary target of 3-(4-Octylphenethyl)-fingolimod, also known as 2-amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol, is Sphingosine kinase 1 (SphK1) . SphK1 is a key enzyme that catalyzes the conversion of sphingosine (Sph) to sphingosine 1-phosphate (S1P), maintaining the dynamic balance of sphingolipid-rheostat in cells and participating in cell growth and death, proliferation and migration, vasoconstriction and remodeling, inflammation and metabolism .

Mode of Action

The compound interacts with its target, SphK1, by inhibiting its activity . This interaction disrupts the conversion of sphingosine to sphingosine 1-phosphate, thereby affecting the balance of sphingolipid-rheostat in cells .

Biochemical Pathways

The inhibition of SphK1 affects various biochemical pathways. It disrupts the balance of sphingolipid-rheostat in cells, which in turn influences cell growth and death, proliferation and migration, vasoconstriction and remodeling, inflammation and metabolism .

Pharmacokinetics

It is known that the compound partitions significantly in central nervous tissue . This suggests that the compound may have good bioavailability and can cross the blood-brain barrier.

Result of Action

The inhibition of SphK1 by 3-(4-Octylphenethyl)-fingolimod results in a disruption of the balance of sphingolipid-rheostat in cells . This can lead to changes in cell growth and death, proliferation and migration, vasoconstriction and remodeling, inflammation and metabolism .

属性

IUPAC Name |

2-amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H57NO2/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(25-26-35(36,28-37)29-38)22-23-33(34)16-14-12-10-8-6-4-2/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSXESKDUWORBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCC(CO)(CO)N)CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H57NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

851039-24-2 |

Source

|

| Record name | 3-(4-Octylphenethyl)-fingolimod | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QX5UH6MBE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

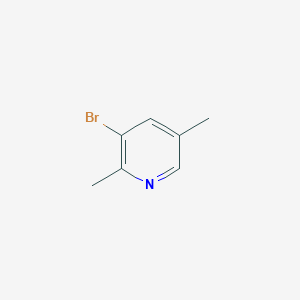

![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)